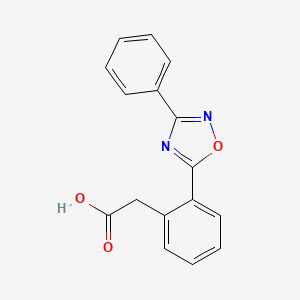

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Description

The compound “Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-” features a phenylacetic acid backbone substituted at the 2-position with a 3-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a heterocyclic system known for its stability, aromaticity, and pharmacological relevance. Substituents on the oxadiazole ring, such as phenyl groups, modulate electronic properties and biological activity. This compound’s synthesis likely involves cyclization reactions between amidoximes and carboxylic acid derivatives, a common strategy for oxadiazole formation .

Properties

CAS No. |

104907-29-1 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid |

InChI |

InChI=1S/C16H12N2O3/c19-14(20)10-12-8-4-5-9-13(12)16-17-15(18-21-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |

InChI Key |

NGYBITGMQVARCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Esters or Acid Derivatives

A common and efficient method to prepare 1,2,4-oxadiazoles involves the reaction of benzamidoxime with esters or acid derivatives. For example, the synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol was achieved by reacting benzamidoxime with ethyl salicylate, yielding the oxadiazole ring fused to a phenol substituent with a 72% yield.

This method can be adapted for benzeneacetic acid derivatives by using appropriate esters or acid chlorides bearing the acetic acid moiety.

Reaction Conditions

- Refluxing the amidoxime with the ester in an appropriate solvent (e.g., ethanol or methanol) for several hours.

- Acidic or basic catalysis may be employed to facilitate cyclization.

- Purification by recrystallization or chromatography.

Functionalization to Benzeneacetic Acid Derivative

Introduction of the Acetic Acid Side Chain

The benzeneacetic acid moiety can be introduced by:

- Using benzeneacetic acid derivatives or their esters as starting materials in the amidoxime cyclization step.

- Alternatively, post-cyclization functionalization of the aromatic ring via side-chain modification (e.g., halogenation followed by nucleophilic substitution with cyanide and hydrolysis to acid).

Example from Related Compounds

In related oxadiazole derivatives, benzoic acid derivatives were converted to esters, then to hydrazides, and subsequently cyclized to oxadiazoles. This multi-step approach can be adapted for benzeneacetic acid derivatives by starting from phenylacetic acid esters.

Alternative Synthetic Routes

Cyclization Using Cyanogen Bromide

Hydrazides derived from benzoic acid or phenylacetic acid esters can be cyclized with cyanogen bromide to form 1,2,4-oxadiazoles. This method involves:

- Conversion of acid to hydrazide.

- Reaction with cyanogen bromide under reflux.

- Neutralization and isolation of the oxadiazole product.

Condensation with Amino Acids or Amino Derivatives

Some syntheses involve condensation of oxadiazole intermediates with amino acids or amino derivatives to introduce the acetic acid functionality, as seen in the preparation of 2-[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)anilino]acetic acid.

Summary Table of Preparation Methods

Research Findings and Analysis

- The amidoxime-ester cyclization method is straightforward and yields the oxadiazole ring efficiently, suitable for derivatives with phenolic or carboxylic acid substituents.

- Multi-step syntheses involving esterification, hydrazide formation, and cyclization allow for structural diversity and functional group tolerance.

- Cyanogen bromide-mediated cyclization is a reliable method for constructing the oxadiazole ring but requires careful handling due to reagent toxicity.

- Introduction of the benzeneacetic acid moiety can be achieved either by starting with appropriately substituted esters or by post-cyclization functionalization, depending on the target compound’s complexity.

- Spectroscopic data (NMR, IR) confirm the successful formation of the oxadiazole ring and the presence of the benzeneacetic acid group in synthesized compounds.

Scientific Research Applications

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations:

- Electronic Effects: The electron-withdrawing nature of the oxadiazole ring enhances the acidity of adjacent carboxylic acid groups (e.g., in benzoic acid derivatives) compared to non-oxadiazole analogues .

- Planarity vs. In contrast, benzoic acid derivatives with planar oxadiazole systems may exhibit stronger intermolecular interactions.

- Synthetic Yields : Derivatives like benzoxazine-acetate-linked oxadiazoles are synthesized in “ethical yields” (likely 60–75%), suggesting moderate efficiency compared to high-yielding acrylamide derivatives (e.g., ST-1426, synthesized in “very good yields”) .

Spectroscopic and Crystallographic Data

- Spectroscopy : Substituted oxadiazoles are characterized by distinct IR absorptions (e.g., C=N stretching at ~1600 cm⁻¹) and ¹H NMR signals for aromatic protons (δ 7.2–8.5 ppm) .

- Crystallography : Weak intermolecular C–H···N hydrogen bonds are common in oxadiazole crystals, as seen in 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, forming 2D sheets .

Notes on Discrepancies and Limitations

- Nomenclature Ambiguity: The evidence primarily describes benzoic acid derivatives (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid) rather than benzeneacetic acid analogues. The latter would feature a CH₂ group between the benzene and carboxylic acid, which may alter solubility and reactivity.

- Data Gaps : Direct pharmacological data for “Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-” are absent in the provided evidence; comparisons rely on structurally related compounds.

Biological Activity

Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- (CAS No. 104907-29-1), is a compound of increasing interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- Structural Characteristics : The compound features a benzeneacetic acid moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

The biological activity of benzeneacetic acid derivatives often relates to their ability to interact with specific molecular targets within cells. The oxadiazole ring is particularly significant as it has been shown to facilitate interactions with various proteins and enzymes that are crucial in cellular signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzeneacetic acid derivatives. For instance, a study found that compounds with similar oxadiazole structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Inhibition of apoptosis |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| Benzeneacetic acid derivative | A549 | 12 | Inhibition of PI3K/Akt pathway |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that benzeneacetic acid derivatives have favorable absorption and distribution profiles. Notably, they exhibit low cytotoxicity at therapeutic concentrations (up to 100 µM) in various assays, suggesting a good safety margin for further development.

2. Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with this compound class. Benzeneacetic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby potentially serving as therapeutic agents in inflammatory diseases.

Case Study 1: Antifibrotic Activity

A study investigating the antifibrotic properties of related compounds demonstrated that certain benzeneacetic acid derivatives could significantly reduce connective tissue growth factor (CTGF) gene expression in vitro and mitigate dermal fibrosis in vivo models. This suggests a promising avenue for treating fibrotic diseases.

Case Study 2: Antimicrobial Activity

Another investigation into related oxadiazole compounds revealed notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating strong potential for clinical applications in combating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzeneacetic acid?

- Methodology : Condensation reactions between phenylacetic acid derivatives and 1,2,4-oxadiazole precursors are commonly employed. For example, aryl isothiocyanates can react with aminobenzeneacetic acid analogs to form oxadiazole rings, as demonstrated in studies involving 4-(benzo[d]thiazol-2-yl)benzenamine . Characterization via -NMR, -NMR, and X-ray crystallography (XRD) is critical for structural validation, as seen in triazole-based acetic acid derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O, C=N). NMR spectroscopy resolves aromatic protons and oxadiazole ring geometry. Computational methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations can predict vibrational frequencies and electronic properties, aligning with experimental data .

Q. What biological screening models are suitable for initial activity assessment?

- Methodology : In vitro assays using human bronchial epithelial (HBE) cells or similar models test anti-inflammatory or anti-EMT (epithelial–mesenchymal transition) activity. For example, silica-induced EMT in HBE cells can evaluate p53-dependent pathways modulated by benzeneacetic acid derivatives . Dose-response curves and Western blotting for EMT markers (e.g., E-cadherin, vimentin) are recommended.

Advanced Research Questions

Q. What mechanistic role does this compound play in modulating p53-dependent pathways during EMT?

- Methodology : Integrative transcriptomic and metabolomic profiling identifies p53-associated genes (e.g., ALDH3, feaB) and phenylalanine metabolism alterations. Silencing p53 via CRISPR/Cas9 in HBE cells can confirm its dependency. Benzeneacetic acid derivatives may attenuate EMT by stabilizing p53, as shown in silica-exposed models . KEGG pathway analysis and chromatin immunoprecipitation (ChIP) assays further map regulatory networks.

Q. How does the oxadiazole ring influence the compound’s reactivity under physiological conditions?

- Methodology : Computational chemistry tools (e.g., DFT, molecular docking) predict interactions between the oxadiazole ring and biological targets like ALDH3 or inflammatory mediators. Solubility and stability studies in simulated physiological buffers (pH 7.4) assess hydrolysis or oxidation risks. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe electronic changes in the oxadiazole moiety .

Q. Are there contradictions in reported biological activities of benzeneacetic acid derivatives?

- Methodology : Meta-analysis of studies on structurally similar compounds (e.g., paraquat-induced benzeneacetic acid elevation vs. its anti-inflammatory effects) reveals context-dependent activity. For example, while benzeneacetic acid inhibits LPS-induced inflammation in vivo, its role in redox-sensitive pathways may vary with cell type or stressor . Cross-validation using orthogonal assays (e.g., ROS detection, cytokine profiling) resolves discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.